3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid
Overview
Description
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid is a chemical compound with the linear formula C10H10N2O2 . It is a product of condensation of two molecules of pyridine-2-carboxaldehyde .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string O=C(O)CCC1=CN(C=CC=C2)C2=N1 . The molecular weight of the compound is 208.21 .Chemical Reactions Analysis
The transformation of this compound is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis
The compound is in powder form . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis Techniques
- Regioselective Cascade Reactions : A regioselective acid-catalyzed three-component reaction has been developed for the construction of imidazo[1,2-a]pyridine, providing an efficient approach to various 2-aminopyridine-decorated imidazo[1,2-a]pyridine in good yields (He et al., 2019).
- Preparation Involving Meldrum's Acid : A versatile method for the preparation of 3-imidazo[1,2-a]pyridin-3-yl-propionic acids was developed, utilizing a three-component Michael-type reaction and adaptable for parallel synthesis (Gerencsér et al., 2005).
- One-Pot Regiospecific Synthesis : A metal-free three-component reaction has been developed for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
- C-H Functionalization in Synthesis : C-H functionalization plays an important role in pharmaceutical applications, with methods developed for the synthesis of imidazo[1,2-a]pyridines using readily available substrates under mild conditions (Ravi & Adimurthy, 2017).
Applications in Medicinal Chemistry
- Antiproliferative Activity : Some copper-catalyzed C-3 functionalized imidazo[1,2-a]pyridines with 3-indoleacetic acids exhibited potent antiproliferative activity in cancer cell lines (Wu et al., 2021).
- Biologically Active Moiety : Imidazo[1,2-a]pyridine is recognized as a 'drug prejudice' scaffold due to its broad applications in medicinal chemistry, including anticancer, antimicrobial, antiviral activities, and more (Deep et al., 2016).
Chemical Properties and Reactions
- Fluorescent Probes for Mercury Ion : Certain novel imidazo[1,2-a]pyridine derivatives have been demonstrated as efficient fluorescent probes for mercury ion detection (Shao et al., 2011).
- Stable N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton provides a platform for generating new types of stable N-heterocyclic carbenes (Alcarazo et al., 2005).
Mechanism of Action
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .
properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAVUQJOFIIVHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650838 | |
Record name | 3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887405-28-9 | |
Record name | 3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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